molecular formula C6H9ClN2O2 B2842269 methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 2445785-15-7

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B2842269
CAS No.: 2445785-15-7
M. Wt: 176.6
InChI Key: DKRLXARYATYPRT-UHFFFAOYSA-N
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Description

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of methyl 3-amino-1H-pyrrole-2-carboxylate with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and does not require complex reagents or catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The use of automated systems ensures consistent quality and high yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyrroles. These products have various applications in pharmaceuticals and materials science .

Scientific Research Applications

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride form. This makes it more suitable for various applications compared to its base form .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h2-3,8H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRLXARYATYPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-15-7
Record name methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride
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